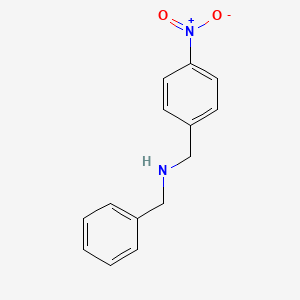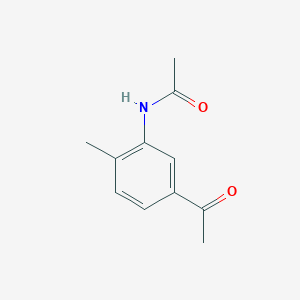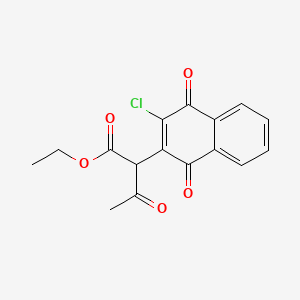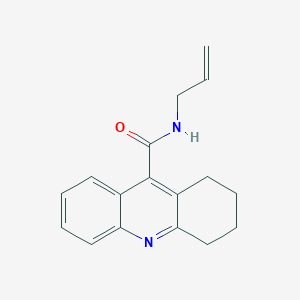
2-(4-Chlorophenoxy)-N'-ethylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group attached to an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form 4-chlorophenoxyacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazide. The reaction conditions generally include:
-
Step 1: Formation of 4-chlorophenoxyacetic acid ethyl ester
Reagents: 4-chlorophenol, ethyl chloroacetate
Conditions: Reflux in the presence of a base such as sodium hydroxide
-
Step 2: Formation of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide
Reagents: 4-chlorophenoxyacetic acid ethyl ester, hydrazine hydrate
Conditions: Reflux in ethanol
Industrial Production Methods
Industrial production methods for 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.
4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used in various chemical applications.
Uniqueness
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide is unique due to its hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54922-65-5 |
|---|---|
Molekularformel |
C10H13ClN2O2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N'-ethylacetohydrazide |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-12-13-10(14)7-15-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
WRGBOZNAFJZVLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNNC(=O)COC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)



![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)

![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)



![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)

